molecular formula C23H44O5 B083901 9-Octadecenoic acid (Z)-, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol CAS No. 12772-47-3

9-Octadecenoic acid (Z)-, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol

Cat. No.: B083901
CAS No.: 12772-47-3
M. Wt: 418.6 g/mol
InChI Key: ARWLNYJOVMFZNY-KVVVOXFISA-N
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Description

9-Octadecenoic acid (Z)-, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol: is a complex ester derived from 9-octadecenoic acid (commonly known as oleic acid) and 2,2-bis(hydroxymethyl)-1,3-propanediol (commonly known as pentaerythritol). This compound is notable for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-octadecenoic acid (Z)-, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol typically involves esterification reactions. The process generally includes the following steps:

    Esterification Reaction: Oleic acid reacts with pentaerythritol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Reaction Conditions: The reaction is carried out under reflux conditions, often in an inert atmosphere to prevent oxidation. The temperature is maintained around 150-200°C.

    Purification: The product is purified through distillation or recrystallization to remove any unreacted starting materials and by-products.

Industrial Production Methods: In industrial settings, the production of this ester is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of high-purity reactants and optimized reaction conditions helps in achieving high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The ester can undergo oxidation reactions, particularly at the double bond of the oleic acid moiety, leading to the formation of epoxides or hydroxylated products.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to oleic acid and pentaerythritol.

    Transesterification: The ester can participate in transesterification reactions with other alcohols or esters, leading to the exchange of ester groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and hydrogen peroxide.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

    Transesterification: Catalysts such as sodium methoxide or lipases are used under mild heating conditions.

Major Products:

    Oxidation: Epoxides, diols, or hydroxy acids.

    Hydrolysis: Oleic acid and pentaerythritol.

    Transesterification: New esters depending on the alcohol or ester used.

Scientific Research Applications

Chemistry:

    Polymer Synthesis: Used as a monomer or cross-linking agent in the synthesis of biodegradable polymers and resins.

    Lubricants: Acts as a base for the formulation of high-performance lubricants and greases.

Biology and Medicine:

    Drug Delivery: Utilized in the development of drug delivery systems due to its biocompatibility and ability to form stable emulsions.

    Cosmetics: Incorporated in skincare products for its moisturizing properties and ability to enhance the stability of formulations.

Industry:

    Coatings and Paints: Used in the production of alkyd resins for coatings and paints, providing durability and flexibility.

    Plasticizers: Functions as a plasticizer in the manufacturing of flexible plastics and elastomers.

Mechanism of Action

The compound exerts its effects primarily through its ester linkage and the presence of the oleic acid moiety. The ester bond can undergo hydrolysis, releasing oleic acid and pentaerythritol, which can then participate in various biochemical pathways. The oleic acid component can integrate into lipid bilayers, affecting membrane fluidity and signaling pathways.

Comparison with Similar Compounds

    9,12-Octadecadienoic acid (Z,Z)-, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol: Similar structure but with an additional double bond in the fatty acid chain.

    Stearic acid ester with 2,2-bis(hydroxymethyl)-1,3-propanediol: Saturated fatty acid ester, lacking the double bond present in oleic acid.

Uniqueness:

    Double Bond: The presence of the double bond in the oleic acid moiety imparts unique chemical reactivity and biological properties, distinguishing it from saturated esters.

    Versatility: The compound’s ability to undergo various chemical reactions and its applications across multiple fields highlight its versatility compared to similar esters.

This detailed overview provides a comprehensive understanding of 9-octadecenoic acid (Z)-, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2,2-bis(hydroxymethyl)propane-1,3-diol;(Z)-octadec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2.C5H12O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;6-1-5(2-7,3-8)4-9/h9-10H,2-8,11-17H2,1H3,(H,19,20);6-9H,1-4H2/b10-9-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWLNYJOVMFZNY-KVVVOXFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.C(C(CO)(CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.C(C(CO)(CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 9-Octadecenoic acid (9Z)-, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol
Source EPA Chemicals under the TSCA
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CAS No.

12772-47-3
Record name Pentol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12772-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentaerythritol oleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012772473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecenoic acid (9Z)-, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9-Octadecenoic acid (Z)-, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Octadecenoic acid (Z)-, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol
Reactant of Route 2
9-Octadecenoic acid (Z)-, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol
Reactant of Route 3
9-Octadecenoic acid (Z)-, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol
Reactant of Route 4
9-Octadecenoic acid (Z)-, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol
Reactant of Route 5
9-Octadecenoic acid (Z)-, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol
Reactant of Route 6
9-Octadecenoic acid (Z)-, ester with 2,2-bis(hydroxymethyl)-1,3-propanediol

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